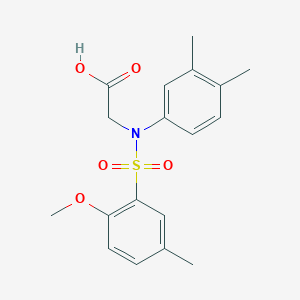![molecular formula C22H26ClN3O4S B305206 (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, also known as BMS-820132, is a synthetic compound that has gained significant attention in the field of drug discovery. It is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of immune responses and hematopoiesis.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves the inhibition of JAK2 activity, which leads to the downregulation of cytokine signaling pathways. JAK2 is a key enzyme involved in the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression in response to cytokine stimulation. By inhibiting JAK2 activity, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone reduces the activation of STATs and downstream cytokine signaling, resulting in decreased inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in immune cells. In addition, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to inhibit the proliferation and differentiation of immune cells, such as T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone in lab experiments is its high selectivity for JAK2 inhibition. This reduces the potential for off-target effects and increases the specificity of the compound for the desired target. However, one of the limitations of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. One potential application is in the treatment of myeloproliferative neoplasms, which are a group of hematological disorders characterized by the overproduction of blood cells. JAK2 mutations have been identified in a significant proportion of patients with myeloproliferative neoplasms, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown promising results in preclinical studies. Another potential application is in the treatment of chronic obstructive pulmonary disease (COPD), which is a progressive respiratory disease characterized by chronic inflammation. JAK-STAT signaling has been implicated in the pathogenesis of COPD, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown potential as a therapeutic strategy for this disease.
Synthesis Methods
The synthesis of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves several steps, starting with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholin-4-ylsulfonyl)aniline. This intermediate is then reacted with benzylpiperazine and 4-(dimethylamino)pyridine in the presence of N,N-diisopropylethylamine to obtain the final product, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to selectively inhibit JAK2 activity, which is involved in the regulation of cytokine signaling pathways. This makes (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone a promising candidate for the treatment of inflammatory and autoimmune diseases.
properties
Product Name |
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone |
|---|---|
Molecular Formula |
C22H26ClN3O4S |
Molecular Weight |
464 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-20-7-6-19(16-21(20)31(28,29)26-12-14-30-15-13-26)22(27)25-10-8-24(9-11-25)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2 |
InChI Key |
YZSYSQMJBMTMLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)